molecular formula C16H19N3O4S B2713416 (E)-N-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide CAS No. 26959-99-9

(E)-N-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide

Cat. No. B2713416
CAS RN: 26959-99-9
M. Wt: 349.41
InChI Key: BBGXSCIKASXCPD-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide, also known as FTH, is a compound that has been widely studied for its potential therapeutic applications. FTH is a hydrazine derivative that contains a furan ring and a benzylidene moiety. The compound has been shown to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Scientific Research Applications

Ratiometric Fluorescence Sensing

A novel ratiometric fluorescence sensor, synthesized from a derivative similar to the specified compound, exhibited a ratiometric fluorescent response toward In3+ via thioamide tautomerization. This sensor displayed excellent selectivity and sensitivity for sensing In3+ in real samples, live cells, and zebrafish, demonstrating its potential for environmental monitoring and biological applications (Yun et al., 2020).

Corrosion Inhibition

Research on a closely related aromatic hydrazide derivative explored its effectiveness as a corrosion inhibitor on mild steel in hydrochloric acid. The study found that this compound significantly increased inhibition efficiency with concentration and temperature, acting as a mixed-type inhibitor and suggesting its application in protecting industrial materials (Kumari, Shetty, & Rao, 2017).

properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-20-13-7-11(8-14(21-2)15(13)22-3)9-18-19-16(24)17-10-12-5-4-6-23-12/h4-9H,10H2,1-3H3,(H2,17,19,24)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGXSCIKASXCPD-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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